Methyl 5,6-dimethylmorpholine-3-carboxylate
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Overview
Description
Methyl 5,6-dimethylmorpholine-3-carboxylate is an organic compound belonging to the morpholine family It is characterized by a morpholine ring substituted with methyl groups at the 5 and 6 positions and a carboxylate ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,6-dimethylmorpholine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5,6-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethylmorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-dimethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5,6-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6,6-dimethylmorpholine-3-carboxylate
- Methyl morpholine-3-carboxylate
- Methyl (S)-6,6-dimethylmorpholine-3-carboxylate hydrochloride
Uniqueness
Methyl 5,6-dimethylmorpholine-3-carboxylate is unique due to the specific positioning of the methyl groups on the morpholine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 5,6-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(2)12-4-7(9-5)8(10)11-3/h5-7,9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXPJAGMRJDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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